molecular formula C14H18N2O3S B13244230 tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13244230
M. Wt: 294.37 g/mol
InChI Key: JDABEQWBKSKQCX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate ( 2059950-31-9) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C14H18N2O3S and a molecular weight of 294.37, belongs to the class of fused thiazolopyridine derivatives, which are of significant interest in medicinal and organic chemistry . The structure of this compound features a carboxylate ester protected by a tert-butyl group and a hydroxymethyl side chain, making it a versatile intermediate for further synthetic modification. The tert-butyl ester can be readily deprotected to reveal a carboxylic acid, while the hydroxymethyl group can be functionalized to create novel amides, esters, or ethers. This molecular framework is analogous to scaffolds used in developing potent inhibitors for various biological targets. Similar partially saturated fused bicyclic heterocycles have been identified as key structural components in novel potassium channel modulators for treating nervous system disorders and in selective cyclin-dependent kinase-9 (CDK9) inhibitors investigated for hematological malignancies . Researchers can utilize this compound to synthesize new chemical entities for drug discovery programs , particularly in oncology and neuroscience, or as a precursor for developing specialized ionic liquids and ligands for metal coordination chemistry . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling instructions. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-7-10(13(18)19-14(3,4)5)8(2)15-12-11(7)9(6-17)16-20-12/h17H,6H2,1-5H3

InChI Key

JDABEQWBKSKQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the enzyme’s active site, thereby blocking its activity . This inhibition can affect various cellular pathways and processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis with structurally related compounds, focusing on substituent effects and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate C₁₃H₁₈N₂O₃S* ~298.36 - 3-(hydroxymethyl)
- 4,6-dimethyl
- 5-tert-butyl carboxylate
High lipophilicity (tert-butyl), moderate solubility (hydroxymethyl), ester prodrug potential
4,6-Dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one C₈H₈N₂OS 180.23 - 3-ketone
- 4,6-dimethyl
Lower lipophilicity, rigid planar structure (ketone), limited solubility
Triazolothiadiazole derivatives (e.g., 3-alkyl/aryl-6-(3’-pyridyl) analogues) Variable Variable - Alkyl/aryl substituents
- Triazole-thiadiazole fused core
Enhanced bioactivity with lipophilic/electron-withdrawing groups

*Estimated based on structural additions to ’s base compound.

Key Insights

Substituent Impact on Lipophilicity: The tert-butyl carboxylate group in the target compound significantly increases lipophilicity compared to the simpler 4,6-dimethyl thiazolopyridinone . The hydroxymethyl group balances lipophilicity with moderate aqueous solubility, a feature absent in the ketone-containing analogue .

Bioactivity Implications: The fused thiazolo[5,4-b]pyridine core is structurally distinct from triazolothiadiazole derivatives (). However, both systems derive bioactivity from electron-rich heterocycles and substituent-driven modulation of charge distribution .

Regulatory and Commercial Considerations: Compounds like 4,6-dimethyl thiazolopyridinone fall under HS code 2934999090 (heterocyclic compounds) with a 6.5% MFN tariff . The target compound’s ester functionality may classify it differently, affecting regulatory pathways.

Biological Activity

Tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS: 2059950-31-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H17N2O2SC_{13}H_{17}N_{2}O_{2}S, with a molecular weight of 265.35 g/mol. The compound features a thiazolo-pyridine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H17N2O2S
Molecular Weight265.35 g/mol
IUPAC NameThis compound
CAS Number2059950-31-9

The biological activity of this compound is attributed to its interactions with specific receptors and enzymes. Notably, compounds with similar thiazolo-pyridine structures have been reported to act as agonists for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. These receptors are crucial in regulating immune responses and inflammation.

In a study involving related compounds, it was found that agonists targeting S1P1 can significantly reduce lymphocyte counts in the bloodstream and mitigate the severity of autoimmune conditions such as experimental autoimmune encephalomyelitis (EAE) in animal models . This suggests that this compound may exhibit similar immunomodulatory effects.

In Vitro Studies

In vitro assays have demonstrated that thiazolo-pyridine derivatives can inhibit various enzymes involved in inflammatory pathways. For instance, compounds from this class have shown activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the synthesis of pro-inflammatory mediators .

Study on Autoimmune Diseases

A notable case study examined the effects of a structurally similar thiazolo-pyridine compound (AMG 369) on EAE models. The study reported that administration at a dose of 0.1 mg kg0.1\text{ mg kg} significantly delayed disease onset and reduced severity by modulating lymphocyte migration through S1P receptor pathways . This supports the hypothesis that this compound could have therapeutic potential in autoimmune disorders.

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